Acetic acid;4-decylphenol

Description

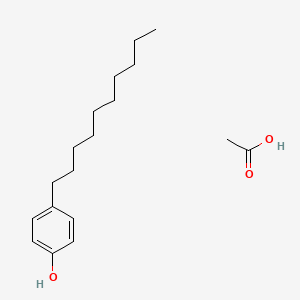

The study of 4-decylphenyl acetate (B1210297) is best understood through its chemical family and the structural features it possesses. Its identity is defined by an acetate group linked via an ester bond to a phenol (B47542) ring, which is itself substituted with a ten-carbon alkyl chain (a decyl group) at the para position.

Table 1: Chemical Identity of 4-decylphenyl acetate This table presents the fundamental identification details for 4-decylphenyl acetate.

| Identifier | Value |

|---|---|

| Systematic IUPAC Name | 4-decylphenyl acetate |

| Molecular Formula | C₁₈H₂₈O₂ |

| Molecular Weight | 276.42 g/mol |

| CAS Number | Not publicly documented |

Table 2: Predicted Physicochemical Properties of 4-decylphenyl acetate Note: The following properties are estimated based on the compound's structure, as extensive experimental data is not widely published.

| Property | Predicted Value / Description |

|---|---|

| Boiling Point | ~350-370 °C (Predicted) |

| Solubility | Insoluble in water; soluble in nonpolar organic solvents like hexane, toluene (B28343), and ethyl acetate. |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid at room temperature. |

Phenolic esters constitute a fundamental class of organic compounds characterized by an ester functional group attached directly to an aromatic ring. The synthesis of these molecules, typically through the O-acylation of phenols, is a cornerstone transformation in organic chemistry. wikipedia.org Standard laboratory and industrial methods involve reacting a phenol with an acylating agent, such as an acid anhydride (B1165640) (e.g., acetic anhydride) or an acid chloride (e.g., acetyl chloride). wikipedia.orgjetir.org

The esterification of a phenol can significantly alter its chemical properties. Compared to the parent phenol, the resulting ester typically has a lower polarity, is no longer acidic, and cannot act as a hydrogen bond donor. This transformation is often used to protect the phenolic hydroxyl group during a multi-step synthesis or to modify the biological or material properties of the molecule. Research in this area continues to focus on developing more efficient and environmentally benign catalytic systems for these reactions, moving away from traditional acid or base catalysts to solvent-free conditions or novel heterogeneous catalysts. jetir.orgresearchgate.net

The scientific interest in 4-decylphenyl acetate stems primarily from the properties imparted by its 4-decylphenyl moiety. This structural unit, which combines a rigid phenyl ring with a long, flexible, and nonpolar alkyl chain, is a classic building block in materials science and medicinal chemistry.

In materials science , the 4-decylphenyl group is used to design molecules with liquid crystalline properties or to promote self-assembly into ordered structures. The long decyl tail can induce phase separation and ordering in bulk materials, a principle exploited in the development of organic electronics. For instance, related structures like 1,4-bis(4-decylphenyl) derivatives have been incorporated into the core of novel electron-accepting materials for use in organic solar cells. mdpi.com The theoretical framework for this research is based on structure-property relationships, where the length of the alkyl chain and the nature of the aromatic core are systematically varied to control the electronic and self-organizing properties of the final material.

In medicinal chemistry , a large lipophilic (fat-soluble) group like the decylphenyl moiety is often incorporated into a drug candidate to enhance its binding affinity to a biological target, typically by occupying a hydrophobic pocket within a protein. researchgate.netnih.gov The strategic addition of such groups is a key principle in drug design to optimize potency and selectivity. nih.gov While 4-decylphenyl acetate itself is not a known therapeutic agent, the 4-decylphenyl group is found in various molecules investigated for biological activity. americanchemicalsuppliers.comcymitquimica.com The conversion of a precursor like 4-decylphenol (B1595997) to its acetate ester represents a common medicinal chemistry tactic to modulate a molecule's properties, such as its ability to cross cell membranes.

Academic research involving structures like 4-decylphenyl acetate is driven by several key objectives:

Synthesis of Novel Functional Materials: A primary goal is to create new organic materials with precisely controlled properties. By incorporating the 4-decylphenyl group, researchers aim to develop new liquid crystals, semiconductors for organic electronics, and other advanced materials where molecular self-assembly is crucial. mdpi.comroutledge.com

Development of Bioactive Agents: In the pharmaceutical sciences, the objective is to design and synthesize new molecules with therapeutic potential. The study of simple molecules containing the 4-decylphenyl group helps to establish structure-activity relationships (SAR), providing a rational basis for the design of more complex and potent drug candidates. nih.gov

Advancement of Synthetic Methodologies: The synthesis of any phenolic ester can serve as a model reaction for developing new chemical methods. Academic inquiry in this area seeks to discover novel catalysts and reaction conditions that are more efficient, selective, and sustainable (i.e., "greener") than existing protocols. jetir.orgresearchgate.netacs.org

Structure

3D Structure of Parent

Properties

CAS No. |

849668-84-4 |

|---|---|

Molecular Formula |

C18H30O3 |

Molecular Weight |

294.4 g/mol |

IUPAC Name |

acetic acid;4-decylphenol |

InChI |

InChI=1S/C16H26O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(17)14-12-15;1-2(3)4/h11-14,17H,2-10H2,1H3;1H3,(H,3,4) |

InChI Key |

FXRVBJLXDVDTNL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC1=CC=C(C=C1)O.CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 4 Decylphenyl Acetate

Esterification Reactions: Fundamental Principles and Applications

Esterification represents a fundamental class of reactions in organic chemistry where a carboxylic acid reacts with an alcohol or a phenol (B47542) to form an ester and water. While the direct esterification of phenols presents unique challenges compared to alcohols, various modalities have been developed to facilitate this transformation.

The Fischer-Speier esterification, first detailed in 1895, is a classic method involving the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst. wikipedia.org Contrary to a common misconception that the reaction is unsuitable for phenols, it can be driven to produce good to near-quantitative yields of phenolic esters. wikipedia.org The direct esterification of alkylphenols, such as 4-t-octylphenol, with acetic acid has been demonstrated to proceed effectively, particularly when using a molar excess of acetic acid at reflux temperature with a strong acid catalyst. google.com This approach is applicable to the synthesis of 4-decylphenyl acetate (B1210297) from 4-decylphenol (B1595997) and acetic acid.

The reaction is typically performed by refluxing the phenol and carboxylic acid with a catalyst like sulfuric acid or p-toluenesulfonic acid. wikipedia.org To drive the reaction to completion, the water produced as a byproduct must be removed, often by azeotropic distillation using a Dean-Stark apparatus or by using a large excess of one of the reactants. wikipedia.orgmasterorganicchemistry.com

The mechanism of Fischer esterification is a multi-step process involving acid catalysis to enhance the reactivity of the components. wikipedia.orgmasterorganicchemistry.com

A significant kinetic barrier in the esterification of phenols is the reduced nucleophilicity of the phenolic hydroxyl group compared to that of alcohols. chemguide.co.uklibretexts.org The oxygen atom's lone pair of electrons in a phenol is delocalized into the aromatic ring, making it a weaker nucleophile. Consequently, phenols react much more slowly with carboxylic acids than alcohols do, to the point where the reaction is often considered impractical for preparative purposes without specific strategies to overcome this low reactivity. chemguide.co.ukcommonorganicchemistry.com

Acid catalysis is crucial for the Fischer esterification of phenols. wikipedia.orggoogle.com The catalyst, typically a strong acid like concentrated sulfuric acid, protonates the carbonyl oxygen of the acetic acid. masterorganicchemistry.comlibretexts.org This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic phenolic hydroxyl group. wikipedia.org The reaction proceeds through a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule, followed by deprotonation of the carbonyl oxygen, regenerate the acid catalyst and yield the final ester product, 4-decylphenyl acetate. masterorganicchemistry.comwvu.edu

Fischer esterification is a reversible reaction, meaning an equilibrium exists between the reactants (4-decylphenol and acetic acid) and the products (4-decylphenyl acetate and water). masterorganicchemistry.comlibretexts.org To achieve a high yield of the ester, the equilibrium must be shifted towards the products according to Le Châtelier's principle. This is typically accomplished in two ways:

Using an excess of a reactant: Employing a large excess of either the acetic acid or the 4-decylphenol can drive the reaction forward. wikipedia.org Using the less expensive reactant in excess is common practice.

Removing a product: The continuous removal of water as it is formed is a highly effective method. This can be done through azeotropic distillation with a non-polar solvent like toluene (B28343) in a Dean-Stark apparatus. wikipedia.orgwvu.edu

Mechanistic Considerations in Acetic Acid-Mediated Esterification of Phenols

Nucleophilicity of Phenolic Hydroxyl Groups

Advanced Acylation Strategies utilizing Acetic Anhydride (B1165640) and Acid Chlorides

Due to the slow nature of direct esterification with carboxylic acids, more reactive acylating agents are frequently used for phenols. chemguide.co.uklibretexts.org Acetic anhydride and acetyl chloride react more vigorously with phenols to produce high yields of phenolic esters.

Using Acetic Anhydride: Acetic anhydride is a more potent acetylating agent than acetic acid. The reaction with 4-decylphenol can be catalyzed by either acids (like sulfuric acid or Lewis acids) or bases (like pyridine (B92270) or sodium acetate). academie-sciences.frajptr.comrsc.org The reaction is generally faster than Fischer esterification. google.com In some cases, simply warming the phenol with acetic anhydride in the presence of a catalyst is sufficient. libretexts.org Using a combination of acetic acid and acetic anhydride can also be beneficial, improving yields and simplifying purification. ajptr.com

Using Acetyl Chloride: Acetyl chloride is the most reactive of the common acetylating agents. It reacts rapidly, often violently, with alcohols and phenols at room temperature to form the corresponding ester and hydrogen chloride gas. chemguide.co.uklibretexts.org For phenols, the reaction is often carried out in the presence of a base, such as pyridine or aqueous sodium hydroxide (B78521), to neutralize the HCl byproduct and to convert the phenol into the more nucleophilic phenoxide ion. chemguide.co.ukyoutube.com This method, when using an aroyl chloride in the presence of aqueous alkali, is known as the Schotten-Baumann reaction. youtube.com Catalysts like zinc dust have also been shown to promote quantitative acylation of phenols with acetyl chloride under solvent-free conditions. researchgate.net

Table 1: Comparison of Acylation Methods for Phenols

| Method | Acylating Agent | Catalyst/Conditions | Reactivity | Byproduct |

| Fischer Esterification | Acetic Acid | Strong Acid (e.g., H₂SO₄), Heat, Water Removal | Low/Slow | Water |

| Anhydride Acylation | Acetic Anhydride | Acid or Base (e.g., Pyridine), Heat | Moderate/Fast | Acetic Acid |

| Acid Chloride Acylation | Acetyl Chloride | Base (e.g., Pyridine, NaOH), Room Temp. | High/Vigorous | HCl |

Enhanced Reactivity of Carboxylic Acid Derivatives in Phenolic Acylation

The rate and efficiency of phenolic acylation are significantly influenced by the nature of the acylating agent. Carboxylic acid derivatives are employed to enhance the reactivity of the carbonyl group, making it more susceptible to nucleophilic attack. The reactivity of these derivatives is inversely related to the basicity of the leaving group; a weaker base is a better leaving group. libretexts.org

Acyl chlorides and acid anhydrides are highly reactive carboxylic acid derivatives due to the excellent leaving group ability of the chloride ion and the carboxylate ion, respectively. libretexts.orguomustansiriyah.edu.iq This enhanced reactivity stems from the significant partial positive charge on the carbonyl carbon, which is less stabilized by electron donation from the adjacent heteroatom compared to esters or amides. libretexts.org For instance, acyl chlorides are among the most reactive derivatives and can be prepared by reacting a carboxylic acid with thionyl chloride. uomustansiriyah.edu.iq The general order of reactivity for common carboxylic acid derivatives is:

Acyl Chloride > Acid Anhydride > Thioester > Ester > Amide > Carboxylate libretexts.org

This hierarchy dictates that reactions converting a more reactive derivative to a less reactive one are generally favorable. libretexts.org Therefore, using acetic anhydride or acetyl chloride to synthesize 4-decylphenyl acetate from 4-decylphenol is a thermodynamically and kinetically favored process. researchgate.netuobabylon.edu.iq

Optimization of Reaction Conditions for Maximizing Yields

Maximizing the yield of 4-decylphenyl acetate requires careful optimization of several reaction parameters, including temperature, reaction time, concentration of reactants, and the choice of catalyst. numberanalytics.comdeskera.com

Concentration: The concentration of both 4-decylphenol and the acylating agent plays a crucial role. According to Le Chatelier's principle, using an excess of one reactant can drive the equilibrium towards the product side, thus increasing the yield.

Catalyst: The choice and concentration of a catalyst can significantly impact the reaction. For phenolic acylations, both acid and base catalysts can be used. Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, work by protonating the carbonyl oxygen of the acylating agent, which increases its electrophilicity. uobabylon.edu.iqrevistadechimie.ro Base catalysts, like 4-(dimethylamino)pyridine (DMAP), function by activating the alcohol or phenol, making it a more potent nucleophile. researchgate.net

Reaction Time: The duration of the reaction must be sufficient to allow for maximum conversion of the reactants to the product. Monitoring the reaction progress over time helps in determining the point at which the yield is maximized, beyond which side reactions may begin to occur. numberanalytics.com

A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently identify the optimal combination of these factors to achieve the highest possible yield of 4-decylphenyl acetate. whiterose.ac.uk

Table 1: Factors Influencing Reaction Yield in Phenolic Acylation

| Factor | Effect on Yield | Optimization Strategy |

|---|---|---|

| Temperature | Increases reaction rate but can also lead to byproducts. numberanalytics.com | Identify the optimal temperature that balances rate and selectivity. numberanalytics.com |

| Concentration | Excess of one reactant can drive equilibrium towards products. | Use a stoichiometric excess of the less expensive reactant. |

| Catalyst | Increases reaction rate by lowering the activation energy. deskera.com | Select an appropriate acid or base catalyst and optimize its concentration. researchgate.net |

| Reaction Time | Yield increases with time up to a certain point. numberanalytics.com | Monitor the reaction to determine the optimal duration for maximum conversion. numberanalytics.com |

Green Chemistry Approaches in Phenolic Acylation

In recent years, there has been a significant shift towards developing more environmentally friendly chemical processes. humanjournals.com Green chemistry principles are increasingly being applied to phenolic acylation reactions to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. jddhs.com

Key green chemistry strategies applicable to the synthesis of 4-decylphenyl acetate include:

Use of Greener Solvents: Traditional organic solvents are often volatile, toxic, and difficult to dispose of. jddhs.com Replacing them with greener alternatives such as water, supercritical fluids, or bio-based solvents is a primary goal. jddhs.com Solvent-free reactions, where the reactants themselves act as the solvent, represent an ideal scenario, drastically reducing waste. humanjournals.comjddhs.commdpi.com

Catalyst Selection: The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is a cornerstone of green chemistry. jddhs.comsciencedaily.com Solid acid catalysts like Amberlyst-15 have been shown to be effective for the acylation of phenols and can be reused multiple times. sciencedaily.com Biocatalysts, such as enzymes, also offer a green alternative, operating under mild conditions with high selectivity. jddhs.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle. mdpi.com Reactions like direct esterification have a higher atom economy compared to those that use protecting groups or generate stoichiometric byproducts.

The development of solvent-free acetylation reactions using acetic anhydride, sometimes in the presence of a recyclable catalyst, is a promising green approach for the synthesis of esters like 4-decylphenyl acetate. humanjournals.commdpi.com

Novel Synthetic Techniques for 4-Decylphenyl Acetate Synthesis

Beyond traditional methods, research into novel synthetic techniques aims to improve efficiency, reduce reaction times, and enhance yields.

Sonochemical Activation in Esterification Processes

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool in organic synthesis. researchgate.net In the context of esterification, ultrasonic irradiation can significantly accelerate the reaction rate. This is attributed to the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in the liquid medium. This process generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and enhancing mass transfer. nih.gov

A convenient sonochemical method for the esterification of carboxylic acids has been reported, offering rapid reaction times and high yields. organic-chemistry.org This technique can be particularly advantageous for the synthesis of 4-decylphenyl acetate, potentially reducing the need for harsh catalysts or high temperatures. The synergistic effect of sonication with green synthesis methods is also being explored. nih.gov

Emerging Catalytic Systems for Phenol Esterification

The development of novel and more efficient catalytic systems is a continuous effort in organic chemistry. For phenol esterification, several promising new catalysts have been reported:

Lewis Acid Catalysts: In addition to traditional Brønsted acids, various Lewis acids have been found to be effective catalysts for acylation. Copper(II) tetrafluoroborate (B81430) and vanadyl triflate, for example, have been shown to catalyze the acetylation of phenols under mild conditions. organic-chemistry.org

Organocatalysts: Non-metal catalysts, or organocatalysts, are gaining prominence due to their lower toxicity and cost compared to many metal-based catalysts. For instance, 4-(N,N-dimethylamino)pyridine hydrochloride (DMAP·HCl) has been used as a recyclable catalyst for the acylation of alcohols and phenols. organic-chemistry.org

Nanocatalysts: The use of nanoparticles as catalysts offers advantages such as high surface area-to-volume ratio, leading to enhanced catalytic activity. For example, gold/iron oxide (Au/Fe3O4) nanoparticles have demonstrated enhanced catalytic activity in various reactions. nih.govnih.gov

Solid Acid Catalysts: As mentioned in the context of green chemistry, solid acid catalysts like porous phenolsulfonic acid-formaldehyde (PSF) resins and phosphomolybdic acid are being developed for efficient esterification, offering ease of separation and reusability. organic-chemistry.orgorganic-chemistry.org

Table 2: Emerging Catalytic Systems for Phenol Esterification

| Catalyst Type | Example(s) | Key Advantages |

|---|---|---|

| Lewis Acids | Copper(II) tetrafluoroborate, Vanadyl triflate organic-chemistry.org | High efficiency under mild conditions. organic-chemistry.org |

| Organocatalysts | 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) organic-chemistry.org | Recyclable, lower toxicity. organic-chemistry.org |

| Nanocatalysts | Au/Fe3O4 nanoparticles nih.govnih.gov | High surface area, enhanced catalytic activity. nih.govnih.gov |

| Solid Acids | Amberlyst-15, PSF resins sciencedaily.comorganic-chemistry.org | Easy separation, reusability, environmentally friendly. sciencedaily.comorganic-chemistry.org |

Advanced Characterization Techniques for Phenolic Acetate Derivatives

Spectroscopic Analysis in Structural Elucidation

Spectroscopic methods are indispensable for the structural elucidation of 4-decylphenyl acetate (B1210297), offering non-destructive and highly detailed information about its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. In the analysis of 4-decylphenyl acetate, ¹H NMR and ¹³C NMR are particularly informative.

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms (protons). For 4-decylphenyl acetate, the spectrum would typically show distinct signals corresponding to the aromatic protons, the protons of the decyl chain, and the methyl protons of the acetate group. The integration of these signals helps in quantifying the number of protons in each unique environment.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Key signals would be expected for the carbonyl carbon of the acetate group, the aromatic carbons, and the carbons of the long alkyl chain.

Table 1: Representative ¹H NMR and ¹³C NMR Chemical Shift Data for 4-decylphenyl acetate

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic Protons | ~7.0-7.2 | ~121-150 |

| Alkyl Chain Protons | ~0.8-2.6 | ~14-32 |

| Acetate Methyl Protons | ~2.3 | ~21 |

Note: The exact chemical shifts can vary depending on the solvent and the specific instrumentation used.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In 4-decylphenyl acetate, the key functional groups are the ester (C=O) and the C-O bonds, as well as the aromatic C-H and aliphatic C-H bonds. The presence of a strong absorption band around 1760 cm⁻¹ is characteristic of the carbonyl stretch of the phenyl acetate. Other significant peaks would indicate the C-O stretching of the ester and the various C-H stretching and bending vibrations of the aromatic ring and the decyl chain.

Table 2: Characteristic IR Absorption Frequencies for 4-decylphenyl acetate

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Ester C=O | Stretch | ~1760 |

| Ester C-O | Stretch | ~1200 |

| Aromatic C-H | Stretch | ~3000-3100 |

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio of ions. This allows for the determination of the molecular weight of 4-decylphenyl acetate and provides insights into its structure through the analysis of its fragmentation patterns. The molecular ion peak ([M]⁺) would correspond to the molecular weight of the compound. Common fragmentation patterns for phenyl acetates involve the loss of the acetyl group or cleavages within the alkyl chain.

Infrared (IR) Spectroscopy for Functional Group Identification

Chromatographic Separations for Purity Assessment and Isolation

Chromatographic techniques are essential for separating 4-decylphenyl acetate from reaction mixtures, assessing its purity, and quantifying its presence.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This integrated technique is highly effective for the analysis of volatile and semi-volatile compounds like 4-decylphenyl acetate. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each, allowing for their identification.

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that is well-suited for the analysis and purification of less volatile or thermally sensitive compounds. For 4-decylphenyl acetate, reversed-phase HPLC is a common method. In this setup, a nonpolar stationary phase is used with a polar mobile phase. The retention time of 4-decylphenyl acetate would be influenced by its hydrophobicity, which is largely determined by the long decyl chain. HPLC can be used to accurately determine the purity of a sample by separating it from any starting materials, byproducts, or degradation products.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| Acetic acid;4-decylphenol (B1595997) |

Reaction Kinetics and Mechanistic Studies of 4 Decylphenyl Acetate Formation

Kinetic Modeling of Esterification Reactions involving Substituted Phenols

The esterification of phenols can be modeled using various kinetic approaches to understand the reaction progress and predict the effects of different parameters. For instance, the esterification of glycerol (B35011) with lauric acid has been studied using models like the simple power law and more complex mechanism-based models such as Langmuir-Hinshelwood and Eley-Rideal kinetics. acs.org These models help in deriving rate equations and determining the reaction mechanism, from bulk interactions to molecular-level events on the catalyst surface. acs.org

In the context of phenolic esterification, the reaction often follows a specific order with respect to the reactants. For example, the autocatalytic esterification of castor oil with maleic anhydride (B1165640) was found to follow first-order kinetics with respect to the anhydride concentration at temperatures below 100°C. scielo.org.ar Similarly, the acetylation of alcohols with acetic anhydride catalyzed by N-methylimidazole can proceed through either a general base catalysis or a nucleophilic route, depending on the specific acetylating agent. nih.gov

The development of dynamic models for these reactions allows for the simulation of the process and the estimation of key kinetic parameters. For the batch hydrolysis of acetic anhydride, a dynamic model was used to estimate the reaction rate constant (k=0.11302 min-1). researchgate.net Such models provide valuable insights into the dynamic behavior of the reaction system. researchgate.net

Here is an interactive data table summarizing kinetic models for similar esterification reactions:

Table 1: Kinetic Models for Esterification Reactions

| Reactants | Catalyst | Kinetic Model | Key Findings |

|---|---|---|---|

| Glycerol + Lauric Acid | 12-Tungstophosphoric Acid/SBA-15 | Langmuir-Hinshelwood & Nucleophilic Substitution | Activation energy (Ea) = 35.62 kJ mol⁻¹ |

| Castor Oil + Maleic Anhydride | Autocatalytic | First-order with respect to anhydride | Reaction is autocatalytic at temperatures < 100°C |

| Alcohols + Acetic Anhydride | N-methylimidazole | General Base or Nucleophilic Catalysis | Mechanism depends on the specific acetylating agent |

| Acetic Anhydride Hydrolysis | - | Dynamic Model | Reaction rate constant k = 0.11302 min⁻¹ |

Influence of Substituents on Reaction Rates and Selectivity

Substituents on the phenolic ring play a crucial role in determining the rate and selectivity of esterification reactions. Electron-donating groups generally increase the nucleophilicity of the phenolic oxygen, thereby accelerating the reaction rate. solubilityofthings.com Conversely, electron-withdrawing groups decrease the electron density on the ring, making the phenol (B47542) less reactive towards electrophiles and thus slowing down the esterification process. solubilityofthings.comasianpubs.org

For instance, in the oxidation of phenols, which shares mechanistic similarities with esterification in terms of the influence of electronic effects, electron-releasing substituents like -OH and -CH3 enhance the reaction rate, while electron-withdrawing groups like -NO2 and -Cl decrease it. asianpubs.org The Hammett equation is often used to quantify these substituent effects, with negative 'ρ' values indicating the development of a positive charge at the reaction center, which is stabilized by electron-donating groups. asianpubs.org

The position of the substituent also matters. Ortho and para substituents often have a more pronounced effect on reactivity compared to meta substituents due to both electronic and steric effects. solubilityofthings.com In the case of 4-decylphenyl acetate (B1210297), the long alkyl chain (decyl group) at the para position is an electron-donating group, which would be expected to enhance the rate of esterification. solubilityofthings.com Furthermore, branched-chain alkyl substituents are often preferred as they can increase the solubility of the phenol and any metal complexes formed during catalysis. google.com

The following table illustrates the effect of various substituents on the reaction rate of phenol oxidation, which provides a parallel for understanding esterification:

Table 2: Relative Reactivity of Substituted Phenols

| Substituent | Position | Electronic Effect | Relative Rate Order |

|---|---|---|---|

| -OH | 4- | Electron-donating | 1 |

| -OH | 2- | Electron-donating | 2 |

| -CH₃ | 4- | Electron-donating | 3 |

| -OCH₃ | 4- | Electron-donating | 4 |

| -H | - | Neutral | 7 |

| -Cl | 4- | Electron-withdrawing | 8 |

| -NO₂ | 3- | Electron-withdrawing | 9 |

| -NO₂ | 4- | Electron-withdrawing | 10 |

Data derived from a study on the oxidation of phenols, which reflects the general electronic influence of substituents on reactivity. asianpubs.org

Computational Chemistry Approaches to Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to investigate the intricate details of reaction mechanisms and the structures of transient species like transition states. schrodinger.com These methods can complement experimental studies by providing insights that are difficult to obtain through laboratory work alone. researchgate.net

Density Functional Theory (DFT) is a quantum-mechanical modeling method used to investigate the electronic structure of molecules. rsc.org It is widely employed to study reaction mechanisms, predict geometries of reactants, products, and transition states, and calculate reaction energetics. rsc.orgchinesechemsoc.org

DFT calculations have been used to explore the mechanism of dual functionalization of phenols, including esterification. chinesechemsoc.org These studies can help distinguish between different possible reaction pathways and identify the most energetically favorable one. For instance, calculations can determine the free-energy profile of a reaction, highlighting the energy barriers of each step. chinesechemsoc.org The B3LYP functional in combination with a Pople basis set like 6-31++G(d,p) is a common level of theory used for such investigations. mdpi.com

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. researchgate.net They can provide insights into the dynamics of reaction intermediates and the role of the solvent in the reaction mechanism. emerginginvestigators.orgmdpi.com

For esterification and hydrolysis reactions, MD simulations can model the interaction of reactants and intermediates with solvent molecules. researchgate.net For instance, simulations of ester hydrolysis in water have shown that the reaction can be catalyzed by the autoionization of water, which generates hydronium and hydroxide (B78521) ions that facilitate the reaction. researchgate.netacs.org This highlights the importance of the solvent environment in the reaction kinetics.

In the context of 4-decylphenyl acetate formation, MD simulations could be used to study the behavior of the 4-decylphenol (B1595997) and the acylating agent in the solvent, the formation of the tetrahedral intermediate, and the role of the catalyst. Simulations can also be used to understand how the long decyl chain might influence the solvation of the molecule and its approach to the active site of a catalyst. emerginginvestigators.org Reactive quantum molecular dynamics (QMD) simulations, which combine quantum mechanics with molecular dynamics, can be particularly useful for studying the initial chemical events in a reaction. aip.orgscispace.com

The following table provides a summary of computational methods and their applications in studying esterification reactions:

Table 3: Computational Approaches to Studying Esterification

| Computational Method | Application | Key Insights |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energetics, and transition state geometries. | Influence of substituents on reactivity, determination of the most favorable reaction pathway. |

| Molecular Dynamics (MD) | Simulation of the time-dependent behavior of molecules. | Role of solvent, dynamics of reaction intermediates, conformational changes. |

| Quantum Molecular Dynamics (QMD) | Combination of quantum mechanics and molecular dynamics. | Detailed study of the initial chemical events and bond-breaking/forming processes. |

Applications and Role of 4 Decylphenyl Acetate As a Synthetic Intermediate

Utilization in the Synthesis of Complex Organic Molecules

The 4-decylphenyl moiety is a recurring structural motif in a variety of complex functional molecules. While direct synthetic routes starting from 4-decylphenyl acetate (B1210297) are not extensively documented in mainstream literature, its precursor, 4-decylaniline (B1265797), is instrumental in creating sophisticated compounds. For instance, 4-decylaniline is a key starting material in the synthesis of novel non-polymeric acceptors for organic solar cells. mdpi.com In these syntheses, it is used to form 1,4-bis(4-decylphenyl)-3,6-di(thiophen-2-yl)pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione, a core component of molecules designed to enhance the performance of photovoltaic devices. mdpi.com

Similarly, derivatives of the 4-decylphenyl structure are integral to the development of potent pharmaceuticals. In the field of medicinal chemistry, compounds containing a 4-decylphenyl urea (B33335) linked to a piperazine (B1678402) moiety have been identified as highly potent and orally bioavailable inhibitors of the Sphingosine-1-Phosphate Transporter (Spns2), which is a target for modulating immune responses. semanticscholar.org Another related compound, 4-[(4-Decylphenyl)ethynyl]benzonitrile, is recognized as an intermediate in the synthesis of complex organic molecules and polymers. evitachem.com 4-Decylphenyl acetate is a stable and accessible precursor that can be used to introduce the essential 4-decylphenyl group into these and other complex molecular architectures.

Precursor Chemistry for Downstream Derivatization

The acetate group of 4-decylphenyl acetate is not merely a protecting group for the phenol (B47542); it is a reactive handle that enables a variety of downstream derivatizations. The C−O bond of aryl acetates can be activated and cleaved, allowing the compound to act as an electrophile in numerous transformations, most notably in metal-catalyzed cross-coupling reactions.

This reactivity offers a greener alternative to traditional organohalide electrophiles. Phenols are abundant and inexpensive, and their conversion to acetates provides a stable intermediate that can be readily used in synthesis. Nickel- and palladium-based catalytic systems have been developed to facilitate the cross-coupling of aryl acetates with various partners. mdpi.comnih.gov For example, in the Suzuki-Miyaura coupling, 4-decylphenyl acetate could react with a boronic acid to form a new carbon-carbon bond, effectively replacing the acetate group with a new aryl or vinyl substituent.

Beyond C-C bond formation, the acetate group can be transformed in other ways. Phenyl acetates can be converted into phenyl ethers through alkylation with alkyl halides in the presence of a crown ether and potassium carbonate. rsc.org Furthermore, they can serve as precursors for the synthesis of diaryl sulfides using specialized nanocatalysts. researchgate.net This versatility makes 4-decylphenyl acetate a key precursor for a wide range of functionalized derivatives.

Table 1: Potential Downstream Derivatizations of 4-Decylphenyl Acetate

| Reaction Type | Reagents/Catalysts | Product Type |

|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagent, Pd or Ni Catalyst, Base | Biaryl or Vinyl Derivative |

| Etherification | Alkyl Halide, K₂CO₃, Crown Ether | Alkyl Phenyl Ether |

| Sulfide Synthesis | Thiol source, NiFe₂O₄ Nanocatalyst | Diaryl Sulfide |

| Decarbonylative Coupling | Azole, Ni Catalyst | N-Aryl Azole |

Analogous Alkylphenyl Acetates as Model Systems in Organic Synthesis

In the development of new synthetic methodologies, simple and readily available model compounds are often used to explore and optimize reaction conditions before applying them to more complex and valuable substrates. Analogous alkylphenyl acetates and other aryl esters serve this critical role, particularly in the advancement of cross-coupling chemistry. nih.gov

Chemists utilize compounds like phenyl acetate or naphthyl acetate to investigate the intricacies of catalytic cycles, such as the oxidative addition step. mdpi.comnih.gov By comparing the reactivity of different ester activating groups (e.g., acetate vs. pivalate (B1233124) vs. carbonate) and various aryl cores (e.g., phenyl vs. naphthyl), researchers can gain fundamental insights into electronic and steric effects on the reaction's efficiency and selectivity. For example, studies have shown that sterically bulkier aryl pivalates can be more effective than acetates in Suzuki-Miyaura reactions as they are less prone to hydrolysis under the reaction conditions. nih.gov Likewise, naphthyl esters are often more reactive than phenyl esters because they undergo the rate-limiting oxidative addition step more readily. nih.gov

The knowledge gained from these model systems is directly transferable to more elaborate molecules like 4-decylphenyl acetate. Understanding how the choice of catalyst, ligand, base, and solvent affects the outcome of a reaction on a simple phenyl acetate allows for the rational design of synthetic routes for complex targets, saving time and resources. This foundational research enables the reliable application of these powerful bond-forming reactions to the synthesis of functional materials and pharmaceuticals.

Table 2: Comparison of Analogous Aryl Esters in Cross-Coupling Reactions

| Aryl Ester Type | Common Use/Observation | Reference |

|---|---|---|

| Aryl Acetates | Common, accessible electrophiles for C-O bond cleavage. | mdpi.com |

| Aryl Pivalates | Less prone to hydrolysis than acetates; often used in harsher conditions. | nih.gov |

| Aryl Carbonates | Viable electrophiles, with reactivity studied for naphthol derivatives. | mdpi.com |

| Naphthyl Esters | More reactive than phenyl esters due to easier oxidative addition. | nih.gov |

Q & A

Q. What safety protocols are critical when handling 4-decylphenol due to its potential endocrine-disrupting effects?

- Methodological Answer : Use fume hoods, nitrile gloves, and eye protection (EN 166 standard). Monitor airborne concentrations with OSHA-compliant sensors. For waste disposal, follow EPA guidelines for alkylphenol derivatives to prevent aquatic contamination .

Q. How can researchers design a controlled study to assess the thermal stability of acetic acid in the presence of 4-decylphenol?

- Methodological Answer : Use differential scanning calorimetry (DSC) to measure decomposition temperatures. Conduct isothermal stability tests at 50–100°C and analyze degradation products via GC-MS. Compare activation energies using Arrhenius plots .

Literature and Data Sourcing

Q. What criteria should researchers use to evaluate the reliability of physicochemical data for acetic acid and 4-decylphenol?

Q. How can researchers incorporate computational chemistry to predict interactions between acetic acid and 4-decylphenol?

- Methodological Answer : Use molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) to model hydrogen bonding and hydrophobic interactions. Validate predictions with experimental data from X-ray crystallography or NMR NOE effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.